Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a hexahydroquinoline derivative characterized by a 4-fluorophenyl substituent at position 4, a trifluoromethyl group at position 2, and an ethyl carboxylate ester at position 3. Its structure combines electron-withdrawing groups (fluorine and trifluoromethyl) with a bicyclic quinoline core, which may enhance metabolic stability and influence intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO3/c1-2-27-18(26)16-14(10-6-8-11(20)9-7-10)15-12(4-3-5-13(15)25)24-17(16)19(21,22)23/h6-9,14,24H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUNNPACDUUKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and various alkyl halides can be employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and molecular interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Position 4 (Aryl Group Variations)
- Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Replaces the trifluoromethyl group at position 2 with a methyl group and introduces 7,7-dimethyl substituents. Increased lipophilicity due to methyl groups may enhance membrane permeability but reduce metabolic stability compared to the trifluoromethyl analog .
- Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Features a 3-hydroxyphenyl group at position 4, introducing hydrogen-bonding capability. Lower melting point (228–230°C) compared to halogenated analogs, likely due to reduced crystallinity from polar hydroxyl groups .
- Ethyl 4-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxoquinoline-3-carboxylate (): Substitutes 4-fluorophenyl with 4-chlorophenyl. Higher melting point (243–245°C) than the fluorophenyl analog, attributed to stronger halogen-halogen interactions .
Position 2 (Trifluoromethyl vs. Methyl)
Position 3 (Ester Group Variations)
- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Replaces ethyl carboxylate with a methyl ester. Reduced steric bulk may improve solubility but shorten half-life due to faster ester hydrolysis .
Physical and Spectroscopic Properties
- Melting Points : Electron-deficient substituents (e.g., halogens) increase melting points due to enhanced dipole-dipole interactions. Hydroxyl groups lower melting points by disrupting crystal packing .
- IR Spectroscopy : All compounds show strong C=O stretches (~1700 cm⁻¹ for esters, ~1650 cm⁻¹ for ketones). Hydroxyl groups introduce broad O-H stretches (~3400 cm⁻¹) .
Biological Activity
Ethyl 4-(4-fluorophenyl)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS No. 338414-98-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17F4NO3. It features a quinoline core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 383.34 g/mol |
| CAS Number | 338414-98-5 |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound has been achieved through various methods involving the cyclization of appropriate precursors. The process typically includes the formation of the quinoline structure followed by the introduction of fluorine and trifluoromethyl groups. Detailed synthetic routes have been documented in literature but are beyond the scope of this summary.
Anticancer Potential
Quinoline derivatives have also been investigated for their anticancer properties. Some studies suggest that modifications in the quinoline structure can enhance cytotoxic effects against various cancer cell lines. For instance, certain substituted quinolines have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways . The presence of fluorine atoms in this compound may contribute to increased lipophilicity and improved cell membrane penetration.
Case Studies
- Antibacterial Efficacy : In a comparative study of various quinoline derivatives including those with trifluoromethyl substitutions, it was found that compounds with enhanced electron-withdrawing groups exhibited better antibacterial profiles . This suggests that Ethyl 4-(4-fluorophenyl)-5-oxo could potentially show similar or improved efficacy.
- Cytotoxicity Assessment : A recent study on related quinoline derivatives measured their cytotoxic effects using MTT assays across several cancer cell lines. Results indicated that compounds with similar structural features were effective at concentrations as low as 10 µM . Further research is needed to evaluate the specific cytotoxicity of Ethyl 4-(4-fluorophenyl)-5-oxo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
